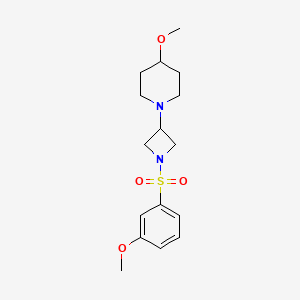

4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine

Description

Properties

IUPAC Name |

4-methoxy-1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-21-14-6-8-17(9-7-14)13-11-18(12-13)23(19,20)16-5-3-4-15(10-16)22-2/h3-5,10,13-14H,6-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJILECUTNBWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine typically involves multiple steps, including the formation of the azetidine ring and the attachment of the methoxyphenyl sulfonyl group. Common synthetic routes may involve:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Methoxyphenyl Sulfonyl Group: This step often involves sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.

Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological properties of 4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine with related compounds:

Key Observations

Core Scaffold Differences: The target compound’s azetidine-sulfonyl motif distinguishes it from classical PCP analogs (e.g., 3-MeO-PCP), which feature a cyclohexyl or tetralin ring. Unlike ketamine, which has a cyclohexanamine backbone, the target compound’s piperidine-azetidine system introduces rigidity that could influence CNS penetration or metabolic stability.

Substituent Effects: The 3-methoxyphenylsulfonyl group in the target compound introduces strong electron-withdrawing properties, which may enhance metabolic resistance compared to the electron-donating 3-methoxy substituent in 3-MeO-PCP . Positional isomerism (3- vs. 4-methoxy) in PCP derivatives significantly affects NMDA receptor affinity. The absence of a cyclohexyl ring in the target compound suggests a divergent mechanism of action, possibly targeting non-NMDA pathways .

Pharmacological Gaps: While 3-MeO-PCP and ketamine exhibit well-characterized NMDA receptor antagonism and analgesic profiles, the target compound’s sulfonamide-azetidine structure lacks direct biological data.

Biological Activity

4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a methoxy group and an azetidine moiety that contains a sulfonyl group. The general synthetic route involves:

- Formation of the Azetidine Ring : Cyclization of appropriate precursors under controlled conditions.

- Introduction of the Sulfonyl Group : Typically achieved through sulfonylation reactions using sulfonyl chlorides.

- Final Assembly : Combination of the azetidine and piperidine structures to yield the target compound.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit notable antimicrobial activity. For instance, studies on piperidine derivatives have shown effectiveness against various fungal strains, including Candida auris and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Activity Type |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Antifungal |

| pta2 | 0.50 | 1.50 | Antifungal |

| pta3 | 0.97 | 3.90 | Antifungal |

Antitumor Activity

Azetidine-containing compounds have been explored for their antitumor properties. In vitro studies have demonstrated that certain analogues can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and disruption of cellular functions .

Enzyme Inhibition

The sulfonamide moiety in the compound is associated with various pharmacological effects, including enzyme inhibition. Studies have shown that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

Case Studies

- Antifungal Efficacy : A study evaluated several piperidine derivatives against clinical isolates of C. auris. The results indicated that these compounds not only inhibited fungal growth but also induced cell death through apoptosis .

- Antitumor Mechanism : Research on azetidine analogues revealed their capability to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine, and how can yield be improved?

Methodological Answer: The compound is typically synthesized via sulfonylation of the azetidine intermediate using 3-methoxybenzenesulfonyl chloride. Key steps include:

- Reagent Selection : Use of 4-formylbenzenesulfonyl chloride as a sulfonylating agent (similar to methods in ), with amines like 3-methoxypiperidine under basic conditions (e.g., triethylamine).

- Purification : Column chromatography or recrystallization to achieve >95% purity (as in ).

- Yield Optimization : Adjust reaction temperature (e.g., 0–5°C for sulfonylation) and stoichiometry. A 32% yield was reported in one study, but this can be enhanced by using excess sulfonyl chloride (1.2–1.5 eq) and optimizing solvent polarity (e.g., dichloromethane vs. THF) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- UHPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 284 observed in ).

- NMR : Analyze methoxy (δ ~3.7–3.9 ppm), sulfonyl (δ ~7.5–8.0 ppm aromatic), and azetidine/piperidine protons (δ ~1.5–3.5 ppm).

- X-ray Crystallography : Resolve stereochemistry of the azetidine-piperidine core, as demonstrated for related piperidine derivatives in .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- CYP Inhibition Assays : Use human liver microsomes to assess inhibition of CYP1A2, CYP2D6, or CYP3A4, as these isoforms are commonly affected by sulfonamide-containing compounds (e.g., ).

- ADMET Profiling : Evaluate solubility (logP ~2.5–3.5 predicted for this compound), permeability (Caco-2 or PAMPA assays), and plasma protein binding (e.g., SPR or equilibrium dialysis) .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across different batches?

Methodological Answer:

- Purity Analysis : Use UHPLC-MS to detect impurities (e.g., residual sulfonyl chloride or azetidine intermediates). Batches with <95% purity often show inconsistent CYP inhibition ().

- Assay Variability : Standardize assay conditions (e.g., pH, incubation time) and include positive controls (e.g., ketoconazole for CYP3A4 inhibition). Cross-validate results in at least two independent labs .

Q. What strategies can elucidate structure-activity relationships (SAR) for the sulfonylazetidine-piperidine scaffold?

Methodological Answer:

- Systematic Substituent Variation :

- Replace the 3-methoxyphenyl group with 4-methoxy or halogenated analogs (e.g., ).

- Modify the azetidine ring size (e.g., pyrrolidine vs. azetidine) to assess steric effects.

- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition or GPCR binding). SAR trends can guide lead optimization .

Q. How can protein binding interactions be studied for this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin or enzymes) to measure binding kinetics (kon, koff).

- Crystallography : Co-crystallize the compound with its target (e.g., ’s piperidine derivative) to identify key hydrogen bonds or π-π interactions involving the sulfonyl group .

Q. What methodologies address poor aqueous solubility during formulation?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility (logP >3 suggests hydrophobicity).

- Salt Formation : Convert the free base to a hydrochloride salt (as in ) to improve dissolution.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.